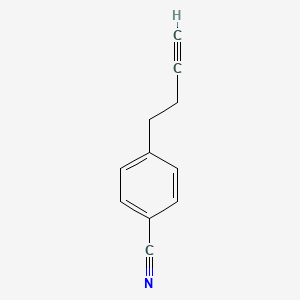

4-(But-3-yn-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

501948-44-3 |

|---|---|

Molecular Formula |

C11H9N |

Molecular Weight |

155.20 g/mol |

IUPAC Name |

4-but-3-ynylbenzonitrile |

InChI |

InChI=1S/C11H9N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h1,5-8H,3-4H2 |

InChI Key |

TUNWTJFNUPPIAN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 but 3 Yn 1 Yl Benzonitrile and Its Analogs

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis is a cornerstone for the formation of C-C bonds, offering mild and selective reaction conditions. For molecules like 4-(but-3-yn-1-yl)benzonitrile, which contains an aryl-alkyne motif, palladium- and nickel-catalyzed reactions are of primary importance.

Sonogashira Coupling Reactions for the Construction of the C(sp)-C(sp2) Bond

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp2-hybridized carbon). wikipedia.orgorganic-chemistry.org Discovered by Kenkichi Sonogashira in 1975, this reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions, often at room temperature. wikipedia.orgalmerja.comgold-chemistry.org Its utility in synthesizing complex molecules, including pharmaceuticals and natural products, is well-established. wikipedia.org The core transformation for a precursor to 4-(but-3-yn-1-yl)benzonitrile would involve coupling a 4-halobenzonitrile with an appropriate terminal alkyne.

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. nrochemistry.com

Copper Cycle : Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. almerja.com

Transmetalation : The copper acetylide then transfers its alkynyl group to the palladium(II) complex. almerja.comnrochemistry.com

Reductive Elimination : The final step is reductive elimination from the palladium complex, which forms the C(sp)-C(sp2) bond of the product and regenerates the Pd(0) catalyst. nrochemistry.com

The efficiency and scope of the Sonogashira reaction are highly dependent on the catalyst system. Typically, two catalysts are used: a zerovalent palladium complex and a copper(I) halide salt. wikipedia.org

Palladium Catalysts : The most common palladium sources are Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species. almerja.comlibretexts.org While effective, these catalysts often require loadings of up to 5% to achieve good yields. libretexts.org

Copper Co-catalysts : Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to facilitate the deprotonation of the alkyne and form a copper acetylide, which speeds up the transmetalation step, allowing the reaction to proceed at lower temperatures. gold-chemistry.orgacs.org However, the presence of copper can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling), especially in the presence of oxygen. wikipedia.orglibretexts.org This has prompted the development of copper-free Sonogashira protocols. wikipedia.org

Ligand Design : The ligands coordinated to the palladium center play a crucial role in the catalyst's activity and stability.

Phosphine (B1218219) Ligands : Triphenylphosphine (PPh₃) is the most common ligand. However, the design of more effective ligands is an active area of research. Electron-rich and sterically bulky phosphine ligands can accelerate the rate-limiting oxidative addition step and promote the reductive elimination step. libretexts.org

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as effective alternatives to phosphine ligands. mdpi.com They are strong σ-donors and can form very stable complexes with palladium, leading to highly active and long-lived catalysts. libretexts.orgmdpi.com

Nitrogen-Based Ligands : Other nitrogen-based ligands, such as those derived from bis-imidazoles or Schiff bases, have also been successfully employed, particularly in developing copper-free systems that can operate at room temperature. libretexts.orgrsc.org

| Catalyst System | Typical Ligand | Key Features | Reference |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine (PPh₃) | Classic, widely used system; reaction proceeds under mild conditions. | almerja.com |

| Pd(OAc)₂ / Ligand | Bulky, electron-rich phosphines (e.g., XPhos) | Improves catalytic activity for less reactive halides (e.g., chlorides). | rsc.org |

| Pd-NHC Complex / CuI | N-Heterocyclic Carbene (NHC) | High stability and activity; good alternative to phosphine ligands. | libretexts.orgmdpi.com |

| Pd(OAc)₂ / Schiff Base | N,N'-bis(salicylidene)arylmethanediamine | Enables copper-free reaction at room temperature. | rsc.org |

Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing side reactions. The key parameters include the base, solvent, and temperature. cetjournal.it

Base : An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is typically required. organic-chemistry.org The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. nrochemistry.com In some protocols, inorganic bases like K₂CO₃ or Cs₂CO₃ have been used successfully, particularly in copper-free systems. acs.orgrsc.org Studies have shown triethylamine to be a highly effective base, with an excess of four to nine equivalents often being optimal. kaust.edu.sakaust.edu.sa

Solvent : The choice of solvent can significantly impact the reaction. While the base itself can sometimes serve as the solvent, co-solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or isopropanol are commonly used. nrochemistry.comrsc.org The reaction can also be performed in aqueous media, which aligns with the principles of green chemistry. kaust.edu.sa However, inconsistent results have been reported for solvents like DMF and acetonitrile (B52724) (MeCN). acs.org

Temperature : A major advantage of the copper co-catalyzed Sonogashira reaction is its ability to proceed at or near room temperature. gold-chemistry.orgnrochemistry.com This is particularly beneficial for thermally sensitive substrates. However, less reactive substrates, such as aryl bromides or chlorides, may require higher temperatures to achieve a reasonable reaction rate, which can sometimes lead to an increase in side products. nrochemistry.com

Atmosphere : To prevent the copper-mediated homocoupling of the alkyne (Glaser coupling), the reaction is traditionally carried out under an inert atmosphere (e.g., nitrogen or argon). wikipedia.org However, protocols have been developed that are successful even when performed under air, simplifying the experimental setup. kaust.edu.sa

| Parameter | Condition | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Base | Amine (e.g., Et₃N, i-Pr₂NH) | Standard; effectively deprotonates alkyne and scavenges HX. | organic-chemistry.org |

| Inorganic (e.g., K₂CO₃) | Useful in copper-free systems; can improve yields. | rsc.org | |

| Temperature | Room Temperature | Sufficient for reactive halides (iodides); minimizes side reactions. | nrochemistry.com |

| Elevated Temperature | Required for less reactive halides (bromides, chlorides); may increase side products. | nrochemistry.com | |

| Atmosphere | Inert (N₂, Ar) | Prevents undesired alkyne homocoupling in Cu-catalyzed reactions. | wikipedia.org |

| Air | Possible with robust catalyst systems; simplifies procedure. | kaust.edu.sa |

The Sonogashira reaction is known for its broad substrate scope. nrochemistry.com For the synthesis of 4-(but-3-yn-1-yl)benzonitrile, the key substrates would be a 4-halobenzonitrile and an alkyne like 3-butyn-1-ol or a related derivative.

Aryl Halides : The reactivity of the aryl halide is a critical factor, following the general trend: I > OTf > Br > Cl. nrochemistry.commdpi.com Aryl iodides are the most reactive and allow for milder reaction conditions. nrochemistry.com The synthesis of benzonitrile (B105546) derivatives is particularly favorable because the electron-withdrawing nature of the nitrile group (-CN) activates the aryl halide towards oxidative addition, the rate-determining step of the catalytic cycle. libretexts.org Conversely, aryl halides with electron-donating groups tend to be less reactive. mdpi.com

Alkynes : A wide variety of terminal alkynes, including aryl, alkyl, and silyl-substituted alkynes, are well-tolerated. libretexts.org The reaction is compatible with numerous functional groups on both the alkyne and the aryl halide, such as esters, ketones, and nitriles. nrochemistry.comnih.gov

Despite its versatility, the reaction has limitations:

Homocoupling : As mentioned, the primary side reaction is the Glaser homocoupling of the terminal alkyne, which forms a diyne impurity. This is more prevalent in reactions using a copper co-catalyst that are exposed to oxygen. wikipedia.org

Deactivated Substrates : While activated aryl halides like 4-bromobenzonitrile (B114466) are good substrates, deactivated aryl halides (those with strong electron-donating groups) and especially aryl chlorides can be challenging to couple, often requiring more active catalysts, specialized ligands, and higher temperatures. mdpi.com

Related Cross-Coupling Strategies for Aryl-Alkyne Formation (e.g., Suzuki-Miyaura for aryl-aryl coupling, relevant for benzonitrile derivatives)

While the Sonogashira reaction directly forms the target aryl-alkyne bond, other cross-coupling reactions are essential for synthesizing more complex analogs of 4-(but-3-yn-1-yl)benzonitrile. The Suzuki-Miyaura coupling is one of the most important methods for forming aryl-aryl bonds. rsc.orglibretexts.org

The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgrsc.org Its importance is highlighted by its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. rsc.org In the context of benzonitrile derivatives, the Suzuki reaction is invaluable for preparing substituted 4-halobenzonitrile precursors. For example, coupling 2-chlorobenzonitrile with 4-tolylboronic acid is a key industrial step in the synthesis of o-tolylbenzonitrile (OTBN), a precursor for sartan drugs. rsc.org This demonstrates how Suzuki coupling can be used to build a substituted benzonitrile framework, which could then undergo a subsequent Sonogashira coupling to introduce the alkynyl side chain.

Nickel has emerged as an attractive, earth-abundant, and less expensive alternative to palladium in cross-coupling catalysis. rsc.org An interesting development is the use of benzonitrile itself, not as a substrate, but as a π-accepting ligand in nickel-catalyzed reactions. chemrxiv.orgacs.org

In certain Ni-catalyzed cross-coupling reactions, particularly for forming challenging C(sp²)–C(sp³) bonds, ligands are designed with a benzonitrile moiety. acs.orgnih.govacs.org Kinetic studies have shown that the electron-withdrawing nitrile group acts as an electron-acceptor. chemrxiv.orgnih.gov This property helps to promote the crucial reductive elimination step from the nickel center and stabilizes the low-valent nickel species in the catalytic cycle. chemrxiv.orgacs.org This strategy has been successfully applied to the α-arylation of nitriles to access molecules with quaternary carbon centers. chemrxiv.org While this specific application is for C-C bond formation adjacent to a nitrile, it underscores the unique electronic interplay between nickel and the benzonitrile functional group, which can be exploited in designing novel catalytic systems. chemrxiv.orgacs.org Furthermore, nickel complexes have been developed that effectively catalyze Sonogashira-type reactions, including for non-activated alkyl halides, showcasing nickel's growing importance in aryl-alkyne synthesis. rsc.orgkit.edunih.gov

Biaryl Formation via Base-Promoted Direct Coupling Reactions Involving Benzonitrile Precursors

A significant approach for the synthesis of biaryl compounds, which can be precursors or analogs of 4-(but-3-yn-1-yl)benzonitrile, involves base-promoted direct coupling reactions. These methods offer an alternative to traditional transition-metal-catalyzed cross-coupling reactions.

In one such methodology, a ligand-free, cesium carbonate (Cs2CO3)-promoted cross-coupling reaction of arenes with cyano-substituted aryl halides is carried out in dimethyl sulfoxide (DMSO). nih.govnih.gov This reaction is particularly useful for creating biaryls where one of the aromatic rings bears a cyano group, a key feature of the target molecule's scaffold. The reaction proceeds in good yields, although it is generally limited to electron-deficient aryl halides. acs.org The presence of electron-withdrawing groups like the cyano (-CN) or nitro (-NO2) group on the aryl halide is beneficial for the reaction's success. nih.gov

Experimental evidence, including radical trapping experiments using 2,2,6,6-tetramethyl-1-piperidin-1-oxyl (TEMPO), suggests that this biaryl formation proceeds through a radical mechanism. acs.org While the direct application to introduce the but-3-yn-1-yl chain is not explicitly detailed in this specific context, the formation of the cyanobiaryl core is a critical step. Subsequent functionalization could then be employed to introduce the alkyne moiety.

A one-pot method for synthesizing 4'-alkyl-4-cyanobiaryls has also been described, based on the cross-coupling of the terephthalonitrile dianion with a neutral aromatic nitrile in liquid ammonia, followed by alkylation. beilstein-journals.org This approach has been successfully used to produce 4-butyl-4'-cyanobiphenyl. beilstein-journals.org

| Arene | Aryl Halide | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Naphthalene | 2-Iodobenzonitrile | Cs₂CO₃ | DMSO | 2-(Naphthalen-1-yl)benzonitrile | Good | nih.gov |

| Naphthalene | 2-Bromobenzonitrile | Cs₂CO₃ | DMSO | 2-(Naphthalen-1-yl)benzonitrile | 58-73% | nih.govacs.org |

| - | 1-Iodo-4-methyl-2-nitrobenzene | Cs₂CO₃ | DMSO | Biaryl product | 51% | nih.govacs.org |

| - | 1-Bromo-4-nitrobenzene | Cs₂CO₃ | DMSO | Biaryl product | 68% | nih.govacs.org |

Novel and Emerging Synthetic Routes to 4-(But-3-yn-1-yl)benzonitrile Scaffolds

Recent advancements in synthetic organic chemistry have led to the development of novel routes for constructing complex molecules like 4-(but-3-yn-1-yl)benzonitrile and its analogs. These methods often provide greater efficiency, milder reaction conditions, and access to a wider range of derivatives.

Barbier-type reactions represent a powerful tool for carbon-carbon bond formation and can be adapted to introduce the but-3-yn-1-yl chain onto a benzonitrile framework. This reaction is an organometallic process involving an alkyl halide, a carbonyl group, and a metal, such as magnesium, zinc, indium, or their salts. wikipedia.org A key feature of the Barbier reaction is the in situ generation of the organometallic reagent, which distinguishes it from the Grignard reaction where the reagent is prepared separately. wikipedia.org

This methodology has been successfully applied in polymer chemistry through Barbier polyaddition of monomers containing an organic halide and a benzoyl group. nih.gov While not directly synthesizing 4-(but-3-yn-1-yl)benzonitrile, this demonstrates the principle of forming C-C bonds with functionalized precursors under Barbier conditions. For instance, a Barbier-type reaction could be envisioned between a suitable haloalkyl-substituted benzonitrile and a carbonyl compound, or a Barbier-type arylation of aldehydes using unactivated aryl iodides in water. researchgate.net The use of metals like zinc or indium often allows the reaction to be performed in aqueous media, aligning with the principles of green chemistry. wikipedia.orgrsc.orgrsc.org

Intramolecular cyclization and annulation strategies are effective methods for constructing cyclic structures, which can be integral to analogs of 4-(but-3-yn-1-yl)benzonitrile. These reactions can create complex molecular architectures in a single step.

For example, domino aza-annulation/Diels-Alder cyclization of 2-(but-3-en-1-yn-1-yl)anilines with various dienophiles has been used to construct carbazoles and tetrahydrocarbazoles. nih.gov This demonstrates the reactivity of a butynyl group in forming cyclic systems. Other strategies include oxidative [4+1] annulation of benzamides with 1,3-enynes and Lewis acid-catalyzed formal cycloaddition of bicyclobutanes. nih.govresearchgate.net These advanced cyclization techniques highlight the potential for creating diverse heterocyclic and carbocyclic scaffolds related to the core structure of 4-(but-3-yn-1-yl)benzonitrile.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings and can be employed in the synthesis of benzonitrile derivatives. science.gov In this reaction, a nucleophile displaces a leaving group on an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. oup.comchemistrysteps.com The cyano group of a benzonitrile is a strong electron-withdrawing group, which can facilitate SNAr reactions at the ortho and para positions.

The mechanism typically proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com Another pathway is the elimination-addition (benzyne) mechanism, which often occurs with very strong bases. chemistrysteps.com The choice of nucleophile and reaction conditions can be tailored to introduce a variety of substituents onto the benzonitrile ring. For instance, the synthesis of 2-, 3-, and 4-(phenylseleno)benzonitrile has been achieved through electrochemically induced aromatic nucleophilic substitution. acs.org This highlights the versatility of SNAr in creating diverse benzonitrile analogs.

Implementation of Green Chemistry Principles in the Synthesis of 4-(But-3-yn-1-yl)benzonitrile

The principles of green chemistry are increasingly being applied to organic synthesis to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijfmr.comrroij.comrjpn.org

A key aspect of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. researchgate.net The development of aqueous-phase reaction systems for the synthesis of benzonitrile derivatives is a significant step towards more sustainable chemical processes.

For example, the hydrogenation of benzonitrile and its derivatives has been successfully carried out in an aqueous/organic biphase system using a ruthenium catalyst. researchgate.net This system allows for high reactivity and selectivity, with the catalyst being easily separated and potentially recycled. Furthermore, the hydration of benzonitriles to benzamides has been achieved in aqueous conditions using a magnesium oxide-coated magnetite nanoparticle catalyst. researchgate.net

The Barbier reaction, as mentioned earlier, can often be conducted in water, making it a greener alternative to moisture-sensitive Grignard reactions. wikipedia.org Additionally, 1,3-dipolar cycloadditions of benzonitrile oxide with various dipolarophiles have been studied in aqueous solutions, showing that water can accelerate certain types of pericyclic reactions. acs.org The use of ionic liquids as recyclable agents in the synthesis of benzonitrile from benzaldehyde (B42025) also represents a green approach by simplifying the separation process and eliminating the need for metal salt catalysts. researchgate.net

| Reaction Type | Key Features | Example | Reference |

|---|---|---|---|

| Hydrogenation | Aqueous/organic biphase system, recyclable catalyst | Hydrogenation of benzonitrile to benzyl alcohol | researchgate.net |

| Hydration | Aqueous conditions, nanoparticle catalyst | Hydration of benzonitriles to benzamides | researchgate.net |

| Barbier Reaction | Can be performed in water | Arylation of aldehydes | wikipedia.orgresearchgate.net |

| Cycloaddition | Aqueous solvent can accelerate the reaction | 1,3-dipolar cycloaddition of benzonitrile oxide | acs.org |

| One-pot synthesis | Use of recyclable ionic liquid | Synthesis of benzonitrile from benzaldehyde | researchgate.net |

Catalyst Recycling and Sustainability Considerations

The Sonogashira reaction traditionally employs a homogeneous palladium catalyst, often in conjunction with a copper co-catalyst. A significant drawback of homogeneous catalysis is the difficulty in separating the expensive and potentially toxic metal catalyst from the reaction products. This not only adds to the cost of synthesis but also raises environmental concerns. To address these issues, considerable research has focused on the development of recyclable heterogeneous catalysts.

Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, offer the advantage of easy separation from the reaction mixture through simple filtration or centrifugation. This allows for the recovery and reuse of the catalyst over multiple reaction cycles, leading to a more sustainable and cost-effective process. researchgate.netnih.gov

One notable example involves the use of a nanosized MCM-41 anchored palladium bipyridyl complex as a highly efficient and recyclable catalyst for the Sonogashira coupling of aryl halides with terminal alkynes. mdpi.com This catalyst has been successfully employed in the synthesis of a variety of functionalized alkynes, including a precursor to 4-(but-3-yn-1-yl)benzonitrile. The catalyst can be recovered by centrifugation and reused in subsequent reactions with minimal loss of activity. mdpi.com

The recyclability of such heterogeneous catalysts has been demonstrated over several runs. For instance, a study on a similar palladium-catalyzed Sonogashira coupling showed that the catalyst could be recovered and reused for up to six successive runs without a significant drop in product yield. researchgate.net

Table 1: Catalyst Recycling in Sonogashira Coupling

| Run | Catalyst | Substrates | Product Yield (%) | Reference |

| 1 | Nanosized MCM-41-Pd | 4-Iodobenzonitrile, 2-Methyl-3-butyn-2-ol | 95 | mdpi.com |

| 2 | Nanosized MCM-41-Pd | 4-Iodobenzonitrile, 2-Methyl-3-butyn-2-ol | 94 | mdpi.com |

| 3 | Nanosized MCM-41-Pd | 4-Iodobenzonitrile, 2-Methyl-3-butyn-2-ol | 93 | mdpi.com |

| 4 | Nanosized MCM-41-Pd | 4-Iodobenzonitrile, 2-Methyl-3-butyn-2-ol | 92 | mdpi.com |

| 5 | Nanosized MCM-41-Pd | 4-Iodobenzonitrile, 2-Methyl-3-butyn-2-ol | 91 | mdpi.com |

Sustainable synthetic strategies also extend to the choice of solvents and reaction conditions. The use of greener solvents, such as water or ionic liquids, and milder reaction conditions contribute to a more environmentally friendly process. nih.gov Furthermore, the development of copper-free Sonogashira reactions is a significant step towards sustainability, as it eliminates the use of a potentially toxic co-catalyst. nih.gov

Minimization of Byproducts and Atom Economy in Synthetic Design

The minimization of byproducts and the maximization of atom economy are central tenets of green chemistry and are critical considerations in the synthetic design for 4-(but-3-yn-1-yl)benzonitrile and its analogs. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com

A common side reaction in copper-catalyzed Sonogashira couplings is the homocoupling of the terminal alkyne, leading to the formation of a symmetrical diacetylene (Glaser coupling). This not only consumes the starting material but also complicates the purification of the desired product. The development of copper-free Sonogashira protocols is a key strategy to minimize this byproduct formation. nih.gov

The choice of reactants and reaction conditions also plays a crucial role in maximizing atom economy. For instance, the use of aryl halides with good leaving groups (I > Br > Cl) can lead to more efficient reactions and fewer side products. The reaction of 4-iodobenzonitrile with but-3-yn-1-ol or a protected version thereof would be a typical route to a precursor of 4-(but-3-yn-1-yl)benzonitrile.

Table 2: Byproduct Formation in Sonogashira Coupling

| Reaction Conditions | Desired Product | Major Byproduct | Strategy for Minimization |

| Pd/Cu catalysis, excess alkyne | Aryl-alkyne | Alkyne homocoupling (diacetylene) | Use of copper-free conditions, control of stoichiometry |

| Incomplete reaction | Aryl-alkyne | Unreacted starting materials | Optimization of catalyst, temperature, and reaction time |

| High temperature | Aryl-alkyne | Decomposition products | Use of milder reaction conditions |

From an atom economy perspective, the ideal Sonogashira reaction for the synthesis of a precursor like 4-(4-cyanophenyl)but-3-yn-1-ol from 4-bromobenzonitrile and but-3-yn-1-ol would have the following stoichiometry:

C₇H₄BrN + C₄H₆O → C₁₁H₉NO + HBr

The theoretical atom economy for this transformation can be calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In this case:

% Atom Economy = (171.20 / (182.02 + 70.09)) x 100 ≈ 67.9%

This calculation highlights that even in a reaction with 100% yield, a significant portion of the reactant mass is not incorporated into the final product, primarily due to the leaving group (bromine) and the proton from the alkyne. While this is an inherent feature of this type of cross-coupling reaction, the principles of atom economy encourage the development of alternative synthetic routes that may offer higher efficiency. However, the Sonogashira reaction remains a highly valuable and practical method for the synthesis of 4-(but-3-yn-1-yl)benzonitrile and its analogs due to its reliability and functional group tolerance. The continuous development of more efficient and recyclable catalysts, along with the optimization of reaction conditions to minimize byproducts, will further enhance the sustainability and atom economy of this important synthetic methodology. skku.edusemanticscholar.org

Chemical Reactivity and Mechanistic Studies of 4 but 3 Yn 1 Yl Benzonitrile

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group in 4-(but-3-yn-1-yl)benzonitrile is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is central to the use of this molecule as a building block in organic synthesis and materials science.

Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. organic-chemistry.org The terminal alkyne of 4-(but-3-yn-1-yl)benzonitrile makes it an ideal substrate for one of the most prominent click reactions: the azide-alkyne cycloaddition. organic-chemistry.orgnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgdovepress.com This reaction is known for its reliability, specificity, and biocompatibility. dovepress.com In contrast, the strain-promoted azide-alkyne cycloaddition (SPAAC) is a metal-free alternative that utilizes strained cyclooctynes, making it particularly suitable for applications in living systems where the toxicity of copper is a concern. magtech.com.cnd-nb.info The reaction's driving force stems from the high strain of the cyclic alkyne. magtech.com.cn

The resulting 1,2,3-triazole ring is exceptionally stable and can act as a linker between two different molecular fragments. nih.govtcichemicals.com This has led to the widespread use of alkyne-containing compounds like 4-(but-3-yn-1-yl)benzonitrile in drug discovery, bioconjugation, and materials science. nih.govpcbiochemres.com

Formation of 1,2,3-Triazole Derivatives and Regioselectivity

The reaction between an azide (B81097) and a terminal alkyne, such as that in 4-(but-3-yn-1-yl)benzonitrile, can theoretically yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper-catalyzed version of the reaction exhibits remarkable regioselectivity, almost exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.govnih.gov This high degree of control is a key advantage of the CuAAC reaction and is attributed to the stepwise mechanism involving copper acetylide intermediates. organic-chemistry.orgmdpi.com The reaction is significantly accelerated, by a factor of up to 10⁷ compared to the uncatalyzed version, and can be carried out under mild, often aqueous, conditions. nih.govbeilstein-journals.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper catalysis, the use of specific ruthenium catalysts, such as [Cp*RuCl] complexes, leads to the selective formation of the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgmdpi.com This complementary regioselectivity provides a powerful tool for synthetic chemists to access either isomer by choosing the appropriate metal catalyst. acs.org

Thermal (Uncatalyzed) Cycloaddition: The uncatalyzed Huisgen 1,3-dipolar cycloaddition typically requires elevated temperatures and often results in a mixture of both the 1,4- and 1,5-regioisomers, making it less ideal for applications where a single, pure product is desired. organic-chemistry.orgnih.gov However, studies have shown that for arylacetylenes reacting in hot water, the 1,4-disubstituted product can be formed in high yields. rsc.org

The choice of catalyst is therefore crucial in determining the final structure of the triazole product.

Catalytic Efficiencies and Biocompatibility in Click Reactions

The efficiency and biocompatibility of click reactions are paramount, especially for their use in biological systems.

Catalytic Efficiency: A variety of copper sources can be used for CuAAC, including copper(I) salts and copper(II) salts that are reduced in situ, often with sodium ascorbate. nih.gov The efficiency of the CuAAC reaction can be further enhanced by the use of ligands that stabilize the catalytically active Cu(I) species and prevent its disproportionation or oxidation. mdpi.com Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives have been developed to improve both the rate and efficiency of the reaction, particularly in aqueous environments. beilstein-journals.orgmdpi.comnih.gov For instance, a ligand termed BTTAA has been shown to accelerate CuAAC, allowing for effective bioconjugation with reduced cell cytotoxicity due to lower required Cu(I) concentrations. nih.gov

Biocompatibility: While CuAAC is a powerful tool, the inherent toxicity of copper can be a limitation for in vivo applications. mdpi.com This has driven the development of more biocompatible catalyst systems with lower copper loading and the exploration of copper-free alternatives. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prime example of a bioorthogonal reaction that proceeds rapidly at physiological conditions without the need for a metal catalyst. researchgate.netthieme-connect.de The reaction's biocompatibility has made it a valuable tool for labeling and imaging biomolecules in living cells. magtech.com.cnnih.gov

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|---|

| Catalyst | Copper(I) | None (strain-driven) | Ruthenium complexes |

| Regioselectivity | 1,4-disubstituted | Mixture (often) | 1,5-disubstituted |

| Biocompatibility | Potentially cytotoxic | High | Not typically used in vivo |

| Reaction Rate | Fast (with ligands) | Very fast | Moderate |

| Key Application | General synthesis, materials | Bioconjugation, live-cell imaging | Specific synthesis of 1,5-isomers |

Theoretical and Computational Investigations of Click Reaction Mechanisms

Density Functional Theory (DFT) calculations have provided significant insights into the mechanisms and regioselectivity of azide-alkyne cycloaddition reactions.

CuAAC Mechanism: DFT studies support a stepwise mechanism for the CuAAC reaction, which is distinct from the concerted mechanism of the uncatalyzed cycloaddition. mdpi.com These calculations have helped to explain the high regioselectivity and the accelerated kinetics observed in the presence of a copper catalyst. mdpi.com The currently accepted model often involves a dinuclear copper mechanism. beilstein-journals.org

RuAAC Mechanism: Computational studies on the RuAAC have indicated that the reaction proceeds via an irreversible oxidative coupling, which is the regioselectivity-determining step. mdpi.com

Uncatalyzed and SPAAC Mechanisms: For the uncatalyzed thermal reaction, the activation barriers for the formation of the 1,4- and 1,5-isomers are very similar, explaining the lack of regioselectivity. acs.org In SPAAC, the high rate is attributed to the lower energy required to distort the strained alkyne and the azide into the transition-state geometry. nih.gov DFT studies on the reaction of prop-2-yn-1-ol with various azides have shown high regioselectivity, which aligns with experimental findings. researchgate.net

Hydrofunctionalization and Cycloaddition Reactions Involving the Alkyne

The terminal alkyne of 4-(but-3-yn-1-yl)benzonitrile is also susceptible to various hydrofunctionalization and other cycloaddition reactions.

Hydrofunctionalization: This class of reactions involves the addition of an H-X bond across the alkyne. For instance, the hydrochlorination and hydrobromination of similar ynones have been achieved with high regio- and stereocontrol under metal-free conditions. acs.org Metal-catalyzed hydrofunctionalization reactions, employing catalysts based on gold, palladium, and other metals, allow for the addition of a wide range of H-X bonds (where X can be a heteroatom or carbon) to alkynes. mdpi.com

Other Cycloaddition Reactions: Beyond the [3+2] cycloaddition with azides, the alkyne can participate in other cycloaddition reactions. For example, nickel-catalyzed cycloadditions of diynes with nitriles are used to synthesize pyridines. nih.gov Other examples include [4+2] and [4+3] cycloadditions. semanticscholar.org Enoldiazo compounds can undergo [2+3] cycloadditions with the alkyne functionality. nih.gov

Interactions with Electrophilic and Nucleophilic Reagents at the Alkyne Terminus

The terminal alkyne in 4-(but-3-yn-1-yl)benzonitrile exhibits dual reactivity, capable of interacting with both electrophiles and nucleophiles.

Electrophilic Addition: The π-system of the alkyne is electron-rich and can be attacked by electrophiles. However, the protonation of an alkyne is generally more difficult than that of an alkene. libretexts.org Strong acids can polarize the alkyne's π-bond, making it susceptible to attack by a nucleophile at the more substituted carbon. libretexts.org Gold(I) complexes are particularly effective at activating alkynes towards nucleophilic attack. acs.org

Nucleophilic Addition: Alkynes that are conjugated with an electron-withdrawing group, such as the cyanophenyl group in this case (though not directly conjugated), are activated towards nucleophilic conjugate addition. acs.org Softer nucleophiles, such as thiols, amines, and alcohols, can add to the alkyne, often in a stereoselective manner. acs.org The acetylenic proton is also weakly acidic and can be removed by a strong base to form an acetylide, which is a potent nucleophile itself and can participate in various carbon-carbon bond-forming reactions.

Reactivity of the Nitrile Functional Group

The nitrile (cyano) group is a cornerstone of the molecule's reactivity, participating in direct transformations and electronically influencing other parts of the structure.

Transformations of the Nitrile Group (e.g., Hydrolysis, Reduction)

The carbon-nitrogen triple bond of the nitrile group in 4-(but-3-yn-1-yl)benzonitrile can undergo several fundamental transformations, primarily hydrolysis and reduction, to yield other important functional groups. These reactions are standard for aromatic nitriles.

Hydrolysis: The hydrolysis of nitriles provides a robust method for the synthesis of carboxylic acids. chemistrysteps.comlibretexts.org This transformation can be catalyzed by either acid or base. libretexts.org In an acidic medium, the nitrile is typically heated under reflux with an aqueous acid like hydrochloric acid to produce the corresponding carboxylic acid directly. libretexts.orgchemguide.co.ukmasterorganicchemistry.com Under basic conditions, heating with an alkali solution, such as sodium hydroxide, initially forms a carboxylate salt, which must then be acidified in a separate step to yield the final carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine, offering a key route to synthesizing amine-containing compounds. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used to reduce nitriles to primary amines. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com This reaction typically occurs in an ethereal solvent, followed by an aqueous workup. libretexts.orglibretexts.orgharvard.edu Alternatively, catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel can also achieve this reduction, often under elevated temperature and pressure. bme.hulibretexts.org

The following table summarizes common reagents and conditions for these transformations.

| Transformation | Reagent(s) | Conditions | Product |

| Acid Hydrolysis | Dilute HCl or H₂SO₄, H₂O | Heat (reflux) | 4-(But-3-yn-1-yl)benzoic acid |

| Alkaline Hydrolysis | 1. NaOH or KOH, H₂O 2. H₃O⁺ | 1. Heat (reflux) 2. Acidification | 4-(But-3-yn-1-yl)benzoic acid |

| Reduction to Amine | 1. LiAlH₄ 2. H₂O | 1. Anhydrous ether or THF 2. Aqueous workup | 4-(But-3-yn-1-yl)benzylamine |

| Catalytic Hydrogenation | H₂, Pd/C or Pt or Raney-Ni | Elevated temperature and pressure | 4-(But-3-yn-1-yl)benzylamine |

This table presents generalized conditions for the transformation of the nitrile group.

Role of the Nitrile as an Electron-Withdrawing Group in Reaction Modulation

The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. fiveable.me This electronic influence is critical in modulating the reactivity of the entire 4-(but-3-yn-1-yl)benzonitrile molecule.

Its electron-withdrawing nature deactivates the benzonitrile (B105546) aromatic ring towards electrophilic aromatic substitution by decreasing the electron density of the π-system. makingmolecules.comlumenlearning.com Conversely, it activates the ring for nucleophilic aromatic substitution, provided a suitable leaving group is present at an ortho or para position, by stabilizing the negatively charged Meisenheimer complex intermediate. nih.govwikipedia.orgyoutube.commasterorganicchemistry.com This stabilization is a key factor in the viability of SNAr reactions on benzonitrile derivatives. wikipedia.org Furthermore, the inductive effect of the nitrile group increases the acidity of the protons on the aromatic ring, particularly those at the ortho positions, which is a crucial factor in directed metalation strategies. wikipedia.org

Reactivity of the Benzonitrile Aromatic Ring

The aromatic ring of 4-(but-3-yn-1-yl)benzonitrile is subject to substitution reactions, with the regiochemical outcome heavily influenced by the directing effects of the nitrile and alkyl-alkyne substituents.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The benzonitrile ring is deactivated towards electrophiles. chemistry.coach Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally slower compared to benzene (B151609). masterorganicchemistry.com The nitrile group is a meta-director. The para-substituted butynyl group is an ortho-, para-directing activator. In cases of competing directing effects, the outcome can depend on the specific reaction conditions, but substitution patterns can be complex. For strongly deactivating groups like the nitrile, electrophilic attack is often disfavored. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is not feasible on 4-(but-3-yn-1-yl)benzonitrile itself, as it lacks a suitable leaving group on the aromatic ring. However, if a derivative, such as 4-cyano-3-halophenylbut-3-yne, were used, the reaction would be possible. For SNAr to occur, two main conditions must be met: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like the nitrile) positioned ortho or para to the leaving group to stabilize the anionic intermediate. wikipedia.orgmasterorganicchemistry.compressbooks.pub

Functionalization via Directed Metalation Strategies

Directed metalation provides a powerful method for the regioselective functionalization of aromatic rings. The nitrile group can serve as a directed metalation group (DMG), facilitating the deprotonation of the ortho position by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). wikipedia.orgresearchgate.net This generates an aryllithium intermediate that can then react with a variety of electrophiles to introduce a substituent specifically at the position adjacent to the cyano group. nih.gov

In addition to direct lithiation, other C-H activation strategies have been developed. For 4-substituted benzonitriles, iridium-catalyzed borylation has been shown to functionalize the C-H bond ortho to the cyano group. nih.govacs.orgresearchgate.net This sterically directed approach can provide complementary regioselectivity to classical electrophilic substitutions. nih.govresearchgate.net

The table below outlines potential strategies for functionalizing the aromatic ring.

| Strategy | Reagent(s) | Intermediate | Potential Product (after electrophile quench) |

| Directed Ortho-Metalation (DoM) | 1. n-BuLi or LDA, THF, -78 °C 2. Electrophile (E⁺) | 2-Lithio-4-(but-3-yn-1-yl)benzonitrile | 2-E-4-(but-3-yn-1-yl)benzonitrile |

| Iridium-Catalyzed Borylation | B₂pin₂, [Ir(cod)OMe]₂, dtbpy | Arylboronate ester | 2-Boryl-4-(but-3-yn-1-yl)benzonitrile |

This table illustrates potential synthetic routes based on established methods for substituted benzonitriles.

Tandem Reactions and Cascade Processes Involving Multiple Reactive Sites

The presence of three distinct reactive functionalities—the terminal alkyne, the nitrile, and the aromatic ring—makes 4-(but-3-yn-1-yl)benzonitrile a prime candidate for tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation. While specific cascade reactions for the para-substituted isomer are not extensively documented, the reactivity of the analogous 2-alkynylarylnitriles provides significant insight into its potential.

Research has shown that 2-alkynylarylnitriles are versatile building blocks for constructing various carbo- and heterocyclic systems through tandem cyclization and annulation reactions. acs.orgnih.gov These processes often involve an initial attack on either the alkyne or the nitrile, followed by an intramolecular cyclization that engages the other group. For instance, metal-catalyzed reactions of 2-alkynylarylnitriles with nucleophiles like amines can lead to the formation of isoquinoline (B145761) and isoindole scaffolds through a cascade of nucleophilic attack and cyclization. acs.orgdntb.gov.ua Radical cyclization cascades involving 2-alkynylbenzonitriles have also been reported. rsc.org

Although the para-disposition of the functional groups in 4-(but-3-yn-1-yl)benzonitrile prevents direct intramolecular cyclizations of the type seen in the ortho isomer, it opens possibilities for intermolecular tandem reactions or complex intramolecular processes if a suitable tether is introduced. For example, intramolecular 1,3-dipolar cycloadditions could be envisioned if the nitrile group were converted to a nitrile oxide and a suitable dipolarophile was present on the butynyl chain. nih.govresearchgate.netmdpi.com

Sequential Transformations of the Alkyne and Nitrile Functionalities

The distinct chemical properties of the alkyne and nitrile moieties allow for selective, stepwise reactions. The terminal alkyne offers a site of high reactivity typical of C-C triple bonds, including deprotonation, hydration, and metal-catalyzed coupling reactions. masterorganicchemistry.comlibretexts.org Concurrently, the benzonitrile group can undergo transformations such as hydrolysis to a carboxylic acid, reduction to a benzylamine, or participation in cycloaddition reactions.

Sequential transformations can be designed to first modify one group, leaving the other intact for a subsequent reaction. For example, the terminal alkyne can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in a carbon-carbon bond-forming reaction. libretexts.org Following this, the nitrile group could be transformed.

In a reverse sequence, the nitrile functionality could be targeted first. However, many reagents that react with nitriles can also affect the alkyne. Therefore, transformations often begin at the more reactive alkyne terminus. A key example of sequential reactivity is seen in the palladium-catalyzed oxidative carbonylation of 4-(2-aminophenyl)-3-yn-1-ols, which are structurally related to derivatives of 4-(but-3-yn-1-yl)benzonitrile. core.ac.uk In these reactions, a cascade process involving an initial O-cyclization onto the alkyne is followed by a N-cyclocarbonylation, demonstrating the step-wise engagement of different nucleophiles with the alkyne and a carbon monoxide-derived intermediate to build complex heterocyclic systems. core.ac.uk

Another illustrative transformation involves the reaction of the benzonitrile radical cation with acetylene (B1199291) molecules. nih.gov This reaction proceeds sequentially, forming first one and then a second covalent adduct, providing insight into the stepwise construction of larger, nitrogen-containing polycyclic aromatic compounds in environments like interstellar clouds. nih.gov

Table 1: Representative Sequential Transformations on Alkynyl Benzonitrile Analogues

| Starting Material Analogue | Step 1: Reagents & Conditions | Intermediate Product | Step 2: Reagents & Conditions | Final Product | Citation |

|---|---|---|---|---|---|

| 4-Ethynylbenzonitrile | 1. ⁿBuLi, THF, -78°C 2. Acetaldehyde | 4-(3-Hydroxybut-1-yn-1-yl)benzonitrile | Propargyl Azide, Conditions for Banert Cascade | 4-(4-(1-Methoxyethyl)-1H-1,2,3-triazol-5-yl)benzonitrile | nih.gov |

| 4-(2-Aminophenyl)but-3-yn-1-ol | PdI₂, KI, CO/Air, MeCN, 100°C | Dihydrofuroindolone intermediate | (intramolecular N-cyclocarbonylation) | 3,5-Dihydrofuro[3,2-c]quinolin-4(2H)-one derivative | core.ac.uk |

This table presents data from reactions on analogous compounds to illustrate the principle of sequential transformations.

Cyclo-isomerization Reactions and Rearrangements

The arrangement of the alkyne and nitrile groups in 4-(But-3-yn-1-yl)benzonitrile does not favor direct intramolecular cyclization under simple conditions due to the significant distance between the reactive centers. However, specific catalytic systems or reaction conditions can induce rearrangements that facilitate subsequent cyclization.

Base-Catalyzed Alkyne-Allene Isomerization and Cyclization

A notable rearrangement involves the base-promoted tautomerization of a terminal alkyne into a terminal allene (B1206475). nih.gov This isomerization can bring the reactive terminus of the carbon chain into proximity with the nitrile group, enabling an intramolecular cycloaddition. Studies on related alkynyl heteroaromatic substrates have shown that this in-situ generated allene can undergo a formal tetradehydro-Diels-Alder reaction with the pendant nitrile. nih.gov This process results in the formation of a new, fused pyridine (B92270) ring, effectively transforming the benzonitrile moiety into a quinoline (B57606) derivative. The reaction is often catalyzed by a strong, non-nucleophilic base like potassium tert-butoxide, and can proceed at ambient temperatures. nih.govacs.org

Metal-Catalyzed Cyclo-isomerizations

Transition metals, particularly gold and rhodium, are powerful catalysts for activating alkynes toward nucleophilic attack, initiating a wide range of cycloisomerization reactions. frontiersin.org While no studies have specifically detailed the gold-catalyzed cyclization of 4-(but-3-yn-1-yl)benzonitrile, the principles are well-established with analogous structures. nih.govacs.org

Gold(I) catalysts coordinate to the alkyne, rendering it highly electrophilic. acs.org This activation can facilitate an intramolecular attack by a tethered nucleophile. For example, N-butynyl anilines undergo a gold-catalyzed 6-exo-dig cyclization to form 1,2-dihydroquinolines. acs.org By analogy, if 4-(but-3-yn-1-yl)benzonitrile were modified to possess a nucleophilic group (e.g., by reduction of the nitrile to an amine), a similar intramolecular cyclization could be envisaged.

Rhodium catalysts are also extensively used for cycloaddition and annulation reactions involving alkynes and nitriles. nih.gov Rhodium-catalyzed transannulation of 1,2,3-triazoles with nitriles, for instance, proceeds through a proposed rhodium iminocarbenoid intermediate, showcasing the ability of rhodium to mediate reactions directly involving the nitrile group. nih.gov In other cases, rhodium complexes catalyze C-H activation and annulation between acrylamides and propargyl alcohols, where the alkyne participates in the formation of a new ring. rsc.org These examples highlight the potential for rhodium catalysts to mediate complex rearrangements and cyclizations of 4-(But-3-yn-1-yl)benzonitrile, potentially involving C-H activation of the alkyl chain or direct participation of the nitrile.

Table 2: Cyclo-isomerization and Rearrangement Reactions of Alkynyl Nitrile Analogues

| Substrate Type | Catalyst / Reagent | Reaction Type | Product Type | Citation |

|---|---|---|---|---|

| Alkynyl heteroaromatic with pendant nitrile | Potassium tert-butoxide | Base-promoted alkyne-allene isomerization followed by [4+2] cycloaddition | Fused Pyridoheterocycle | nih.gov |

| (2-Alkynylbenzyl)oxy nitriles | Potassium tert-butoxide | Intramolecular anionic cyclization (5-exo-dig followed by 7-endo-dig) | Benzofuroazepine | acs.org |

| N-Butynyl anilines | Gold(I) complex | Intramolecular hydroarylation (6-exo-dig cyclization) | 1,2-Dihydroquinoline | acs.org |

This table presents data from reactions on analogous compounds to illustrate potential cyclization and rearrangement pathways.

Academic and Research Applications of 4 but 3 Yn 1 Yl Benzonitrile

Role as a Versatile Building Block in Complex Molecule Synthesis

The presence of the terminal alkyne and the cyano group allows for selective and sequential reactions, making 4-(but-3-yn-1-yl)benzonitrile an ideal precursor for the construction of intricate molecular frameworks.

Synthesis of Diverse Heterocyclic Frameworks (e.g., Quinolines, Pyrazoles, Triazoles)

The reactivity of the alkyne and nitrile moieties is extensively exploited in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Quinolines: The synthesis of quinoline (B57606) derivatives, a crucial scaffold in medicinal chemistry, can be achieved using precursors derived from alkynyl benzonitriles. nih.govmdpi.com One common strategy involves the transition-metal-catalyzed cyclization of o-alkynyl anilines or related compounds. nih.gov While a direct synthesis from 4-(but-3-yn-1-yl)benzonitrile would require initial transformation to an ortho-amino derivative, the general methodology highlights the potential of the butynylbenzonitrile framework in constructing such bicyclic heterocycles. For instance, rhodium-catalyzed reactions of 2-(phenylethynyl)aniline derivatives with alkynes lead to the formation of functionalized quinolines in good yields. nih.gov

Pyrazoles: Pyrazole (B372694) rings can be readily synthesized through the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine (B178648). The terminal alkyne of 4-(but-3-yn-1-yl)benzonitrile can be transformed into a 1,3-dicarbonyl compound or a related precursor, which is then reacted with hydrazine or its derivatives to yield the pyrazole ring. nih.govdergipark.org.trorientjchem.org A direct approach involves the reaction of a β-keto nitrile, which can be derived from the hydration of the alkyne, with hydrazine. Another method uses the reaction of propargyl aldehydes with hydrazine hydrochloride, suggesting a pathway where 4-(but-3-yn-1-yl)benzonitrile could be first converted to the corresponding aldehyde. mdpi.com A patent describes the synthesis of pyrazole derivatives from propargyl alcohols and hydrazine, indicating another potential synthetic route. google.com

Table 1: Representative Synthesis of Pyrazole Derivatives from Alkyne Precursors

| Starting Material Type | Reagents | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate | Acetic Acid, Sonication | 3-Aryl-5-aminopyrazole | Good | orientjchem.org |

| Propargyl Aldehyde Acetal | Hydrazine Hydrochloride | PTSA, 80 °C | 3-Aryl-1H-pyrazole | 27% | mdpi.com |

| Propargyl Alcohol | Hydrazine Hydrate, I2 | Silver Triflate, Reflux | 3-Aryl-1H-pyrazole | up to 91% | google.com |

Triazoles: The terminal alkyne group of 4-(but-3-yn-1-yl)benzonitrile is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". organic-chemistry.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By reacting 4-(but-3-yn-1-yl)benzonitrile with a variety of organic azides, a library of triazole-containing compounds can be synthesized. This method is known for its mild reaction conditions, high yields, and tolerance to a wide range of functional groups. organic-chemistry.orgnih.govbeilstein-journals.org

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Substrate | Azide (B81097) Substrate | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Terminal Alkyne | Organic Azide | Cu(I) source (e.g., CuI, CuSO4/reductant) | 1,4-Disubstituted-1,2,3-triazole | High yield, high regioselectivity, mild conditions | organic-chemistry.orgnih.gov |

| Benzyl Azide | Phenylacetylene (B144264) | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Quantitative yield in 5 min (0.5 mol% catalyst) | csic.es |

Preparation of Advanced Molecular Architectures

Beyond simple heterocycles, 4-(but-3-yn-1-yl)benzonitrile serves as a precursor to more complex and ordered molecular structures.

The nitrile group can undergo acid-catalyzed cyclotrimerization to form 2,4,6-trisubstituted-1,3,5-triazines. ias.ac.innih.govchim.itrsc.org This reaction allows for the creation of C3-symmetric, star-shaped molecules from three molecules of the benzonitrile (B105546) precursor. These triazine-based architectures are of interest for their potential applications in materials science, including as building blocks for liquid crystals and organic light-emitting diodes (OLEDs). ias.ac.in

Furthermore, the alkyne functionality can participate in alkyne metathesis reactions, a powerful tool for the construction of shape-persistent macrocycles and molecular cages. These reactions, often catalyzed by molybdenum or tungsten complexes, allow for the dynamic exchange of alkyne fragments, leading to thermodynamically stable, well-defined architectures.

Contributions to Materials Science and Engineering Research

The dual functionality of 4-(but-3-yn-1-yl)benzonitrile makes it a valuable monomer and surface modification agent in materials science.

Development of Conjugated Polymers and Functional Materials

The alkyne group of 4-(but-3-yn-1-yl)benzonitrile can be polymerized to create conjugated polymers. Rhodium-based catalysts, for instance, are known to effectively polymerize phenylacetylene derivatives, leading to highly stereoregular polymers with a cis-transoidal conformation. unizar.esnih.gov The resulting polyacetylene-type backbone, featuring pendant benzonitrile groups, would exhibit interesting electronic and optical properties due to the extended π-conjugation. The nitrile groups can also be further modified post-polymerization to tune the material's properties. These polymers are investigated for their potential use in organic electronics.

Application in Optoelectronic and Non-Linear Optical (NLO) Materials (relevant to benzonitrile derivatives like chalcones)

Benzonitrile derivatives are key components in the synthesis of materials with non-linear optical (NLO) properties. A prominent class of such materials are chalcones, which are 1,3-diaryl-2-propen-1-ones. Chalcones can be synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503). davidpublisher.comresearchgate.netnih.govanalis.com.my

Theoretically, the nitrile group of 4-(but-3-yn-1-yl)benzonitrile could be hydrolyzed to a carboxylic acid, then converted to an acid chloride and reacted with benzene (B151609) under Friedel-Crafts conditions to yield an acetophenone derivative. Alternatively, the butynyl group could be transformed into a benzaldehyde. This resulting benzonitrile-functionalized chalcone (B49325) would possess a donor-π-acceptor (D-π-A) structure, which is a common motif for NLO chromophores. The delocalized π-electron system extending from the donor side to the electron-withdrawing nitrile group could lead to significant second or third-order hyperpolarizabilities, making such compounds candidates for applications in optical switching and frequency conversion. davidpublisher.comresearchgate.net

Table 3: Synthesis and Properties of NLO-active Chalcones

| Aldehyde Precursor | Acetophenone Precursor | Reaction Type | Key NLO Property | Reference |

|---|---|---|---|---|

| Anisaldehyde | 2-Hydroxy acetophenone | Claisen-Schmidt Condensation | Transparent in visible region, potential for NLO | davidpublisher.com |

| 4-Propyloxy benzaldehyde | 4-Methoxy acetophenone | Claisen-Schmidt Condensation | SHG efficiency 2.7 times that of urea | researchgate.net |

Surface Modification and Molecular Assembly through the Alkyne and Nitrile Moieties

The reactive functional groups of 4-(but-3-yn-1-yl)benzonitrile allow for its covalent attachment to various surfaces, enabling the tuning of surface properties.

The terminal alkyne is particularly useful for modifying silicon surfaces. Through hydrosilylation, a reaction between the alkyne and a hydrogen-terminated silicon surface (Si-H), a stable silicon-carbon bond is formed. nih.govnih.govmdpi.com This process can be initiated thermally, with a catalyst, or via UV irradiation, and allows for the creation of a robust organic monolayer on the silicon substrate. nih.gov The benzonitrile group would then be exposed on the surface, altering its chemical and physical properties.

The alkyne also allows for surface functionalization via the aforementioned CuAAC reaction. This "click" reaction can be used to attach the molecule to surfaces that have been pre-functionalized with azide groups, or vice-versa. This is a highly efficient and specific method for creating well-defined surface architectures.

The nitrile group itself can also be used for surface attachment. For example, it can be reduced to an amine, which can then be used in various coupling chemistries to graft the molecule onto surfaces with appropriate functional groups. This versatility makes 4-(but-3-yn-1-yl)benzonitrile a powerful tool for creating functional interfaces for applications in sensors, electronics, and biomaterials. buffalo.edu

Explorations in Chemical Biology (Focus on Molecular Tools and Probes)

In the realm of chemical biology, the unique properties of 4-(But-3-yn-1-yl)benzonitrile are leveraged to create sophisticated molecular tools and probes for studying biological systems. Its utility is most prominent in bioconjugation and the synthesis of imaging agents.

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a cornerstone of chemical biology. "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. researchgate.netnd.edu The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring by joining a terminal alkyne with an azide. nd.edunih.gov This reaction is highly specific and can be performed in aqueous environments, making it ideal for modifying biological molecules. researchgate.net

The terminal alkyne group in 4-(But-3-yn-1-yl)benzonitrile makes it an excellent substrate for CuAAC-mediated bioconjugation. Researchers can introduce an azide group onto a biomolecule of interest and then use 4-(But-3-yn-1-yl)benzonitrile to attach the benzonitrile-containing scaffold. The resulting triazole linker is highly stable. nih.gov This strategy allows for the precise installation of the cyano-phenyl group, which can act as a reporter group, a structural element, or a precursor for further chemical modification.

While direct studies showcasing the bioconjugation of 4-(But-3-yn-1-yl)benzonitrile are not prevalent in the reviewed literature, the synthesis of structurally similar compounds underscores the utility of this chemical scaffold. For instance, the related compound 4-(1-hydroxybut-3-yn-1-yl)benzonitrile has been synthesized as a precursor for more complex molecules. nih.gov This highlights the accessibility and chemical tractability of the butynylbenzonitrile framework for use in broader synthetic campaigns, including the development of probes for activity-based proteomics.

Table 1: Key Features of 4-(But-3-yn-1-yl)benzonitrile for Bioconjugation

| Feature | Description | Relevance to Bioconjugation |

|---|---|---|

| Terminal Alkyne | A carbon-carbon triple bond at the end of the butyl chain. | A reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a primary click chemistry reaction. nih.gov |

| Benzonitrile Moiety | A benzene ring substituted with a nitrile (-CN) group. | Can serve as a core structural element, a fluorescent reporter, or a pharmacophore in the conjugated system. |

| Click Reaction Compatibility | The alkyne group readily participates in CuAAC with azide-modified biomolecules. | Enables efficient and specific labeling of proteins, peptides, and nucleic acids under mild, biocompatible conditions. researchgate.net |

Molecular probes are essential tools for visualizing and understanding biological processes in real-time. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to map metabolic and molecular functions within the body. uk-pet-core-lab.org.uknih.gov The development of novel PET radiotracers is crucial for advancing disease diagnosis and biomedical research. nih.gov

The 4-(But-3-yn-1-yl)benzonitrile scaffold is a promising platform for the synthesis of PET radiotracers. The benzonitrile core is a feature of several known PET ligands. For example, derivatives of benzonitrile have been developed as PET radiotracers for imaging metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which is implicated in various neurological disorders. nih.gov This suggests that the benzonitrile portion of 4-(But-3-yn-1-yl)benzonitrile can serve as a recognition element for specific biological targets.

The terminal alkyne group provides a convenient site for the introduction of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F). The ¹⁸F isotope is widely used in PET due to its favorable decay properties. nih.gov The radiolabeling can be achieved through a click reaction. An ¹⁸F-containing prosthetic group bearing an azide function can be "clicked" onto the alkyne of 4-(But-3-yn-1-yl)benzonitrile or a more elaborated derivative. nih.gov This modular approach allows for the late-stage introduction of the radioisotope, which is advantageous given the short half-life of ¹⁸F. This strategy has been successfully applied to the synthesis of various ¹⁸F-labeled triazole-containing radiotracers. semanticscholar.org

For instance, a research path could involve the synthesis of a complex molecule derived from 4-(But-3-yn-1-yl)benzonitrile that has a high affinity for a specific biological target. In the final step, an ¹⁸F-labeled azide would be attached via CuAAC to produce the final PET radiotracer. The synthesis of precursors like 4-(azidomethyl)benzonitrile (B1310577) for creating radiolabeled tetrazines further illustrates the chemical strategies employed in this field, which parallel the potential uses of 4-(But-3-yn-1-yl)benzonitrile. nih.gov

Table 2: Research Findings on Related Benzonitrile-Based Probes

| Compound/Precursor | Application/Finding | Reference |

|---|---|---|

| 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile | A highly specific PET radiotracer for imaging mGluR5 in the brain. | nih.gov |

| 3-bromo-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile | A precursor for synthesizing PET radiotracers via the introduction of a boronic ester for subsequent ¹⁸F-fluorination. | rsc.org |

| 4-(azidomethyl)benzonitrile | Synthesized and used to create a tetrazine which can be used in bioorthogonal chemistry, including for radiolabeling. | nih.gov |

Theoretical and Computational Investigations of 4 but 3 Yn 1 Yl Benzonitrile

Quantum Chemical Studies on Molecular Structure, Conformation, and Electronic Properties

Analysis of Bond Lengths, Angles, and Dihedral Angles

Without specific computational studies on 4-(But-3-yn-1-yl)benzonitrile, a precise table of its bond lengths, angles, and dihedral angles cannot be provided. However, based on the known geometries of related molecules such as benzonitrile (B105546) and terminal alkynes, a hypothetical optimized structure can be inferred. It would be expected that the benzonitrile moiety retains its planarity, with the butynyl substituent introducing conformational flexibility.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For 4-(But-3-yn-1-yl)benzonitrile, one would anticipate the HOMO to be located primarily on the electron-rich aromatic ring and the alkyne group, while the LUMO would likely be centered on the electron-withdrawing nitrile group. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability and chemical reactivity. Theoretical studies on other benzonitrile derivatives often report these values to predict their behavior in chemical reactions.

Computational Elucidation of Reaction Mechanisms

The presence of both a terminal alkyne and a nitrile group suggests that 4-(But-3-yn-1-yl)benzonitrile could participate in a variety of chemical transformations. Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of such reactions.

Density Functional Theory (DFT) Studies of Cycloaddition Reactions and Transition States

The terminal alkyne in 4-(But-3-yn-1-yl)benzonitrile makes it a prime candidate for cycloaddition reactions, such as the [2+2+2] cyclotrimerization of arylalkynes or 1,3-dipolar cycloadditions. DFT studies on similar systems have been used to map the potential energy surfaces of these reactions, identifying transition states and intermediates. For instance, research on the cyclotrimerization of arylalkynes on gold surfaces has provided insights into the formation of two-dimensional polyphenylene nanostructures. researchgate.net However, specific DFT calculations for the cycloaddition reactions of 4-(But-3-yn-1-yl)benzonitrile are not documented.

Predictive Modeling of Regioselectivity and Stereoselectivity in Reactions

When a molecule with multiple reactive sites like 4-(But-3-yn-1-yl)benzonitrile undergoes a reaction, predicting the regioselectivity and stereoselectivity is crucial. Computational models can predict the preferred orientation of reactants and the stereochemical outcome of a reaction by comparing the activation energies of different possible pathways. For example, in reactions involving both the alkyne and the nitrile group, predictive modeling could determine which functional group is more likely to react under specific conditions. While such studies exist for a range of aryl alkynes and benzonitriles, they have not been specifically applied to 4-(But-3-yn-1-yl)benzonitrile.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations can provide valuable insights into the behavior of molecules in condensed phases, including their intermolecular interactions and tendencies for self-assembly. For 4-(But-3-yn-1-yl)benzonitrile, MD simulations could predict how these molecules might arrange themselves in a solid state or in solution, which is important for designing new materials with specific properties. The interplay of π-π stacking interactions from the benzene (B151609) rings and potential hydrogen bonding involving the nitrile group could lead to interesting self-assembly motifs. To date, no specific MD simulation studies on 4-(But-3-yn-1-yl)benzonitrile have been published.

Advanced Analytical Methodologies for the Characterization of 4 but 3 Yn 1 Yl Benzonitrile

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 4-(but-3-yn-1-yl)benzonitrile. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's atomic connectivity, mass, vibrational modes, and electronic properties.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei within 4-(but-3-yn-1-yl)benzonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(but-3-yn-1-yl)benzonitrile exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the downfield region, usually between δ 7.2 and 7.6 ppm. The methylene (B1212753) protons adjacent to the benzene ring and the alkyne group show characteristic multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) is typically observed in the downfield region, around 118-120 ppm. The carbons of the benzene ring resonate in the aromatic region (approximately 120-145 ppm). The sp-hybridized carbons of the alkyne group appear in the range of 68-90 ppm, and the sp³-hybridized carbons of the butyl chain are found in the upfield region of the spectrum.

Table 1: Representative NMR Data for 4-(But-3-yn-1-yl)benzonitrile and Related Compounds

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | Reference |

| 4-(3-Hydroxybut-1-yn-1-yl)benzonitrile | 10.26 (br, 1H), 8.02 (d, J = 8.4 Hz, 2H), 7.78 (d, J = 8.4 Hz, 2H), 4.88 (q, J = 6.7 Hz, 1H), 3.36 (s, 3H), 1.59 (d, J = 6.7 Hz, 3H) | 135.0, 132.5, 132.0, 129.6, 128.7, 118.7, 112.0, 71.2, 56.2, 19.6 | nih.gov |

| 1-(4-Phenylbut-3-yn-2-yl)-3-(trifluoromethyl)benzene | 7.72 – 7.62 (m, 2H), 7.54 – 7.41 (m, 4H), 7.34 – 7.28 (m, 3H), 4.05 (q, J = 7.1 Hz, 1H), 1.60 (d, J = 7.1 Hz, 3H) | 144.3, 131.6, 130.9 (q, J = 22.5 Hz), 130.4, 129.0, 128.3, 128.0, 125.6 (q, J = 272.0 Hz), 123.7 (dq, J = 15.8, 3.8 Hz), 123.6 (q, J = 3.9 Hz), 123.3, 91.4, 83.1, 32.4, 24.3 | sustech.edu.cn |

| 4-(1-Hydroxybut-2-yn-1-yl)benzonitrile | 4.33 (m, 1H), 1.85–1.82 (m, 3H), 1.75 (br, 1H), 1.73–1.66 (m, 2H), 1.45–1.40 (m, 2H), 1.33–1.24 (m, 8H), 0.89–0.86 (m, 3H) | 146.4, 132.3, 127.2, 118.7, 111.6, 84.0, 78.3, 63.8, 3.7 | acs.org |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of 4-(but-3-yn-1-yl)benzonitrile. This is crucial for confirming the identity of the compound and distinguishing it from isomers. For instance, the calculated mass for the sodium adduct of a related compound, 4-(1-hydroxybut-2-yn-1-yl)benzonitrile ([M+Na]⁺), is 194.0576, with the found value being 194.0577, demonstrating the high accuracy of this technique. acs.org

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving behind charged analyte molecules that are then detected by the mass spectrometer. This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. rsc.org Predicted collision cross-section values for various adducts of 4-(but-3-yn-1-yl)benzonitrile have been calculated, such as [M+H]⁺ at 156.08078 m/z and [M+Na]⁺ at 178.06272 m/z. uni.lu

Table 2: High-Resolution Mass Spectrometry Data for Analogs of 4-(But-3-yn-1-yl)benzonitrile

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 4-(1-Hydroxybut-2-yn-1-yl)benzonitrile | [M + Na]⁺ | 194.0576 | 194.0577 | acs.org |

| 4-(4-(1-Methoxyethyl)-1H-1,2,3-triazol-5-yl)benzonitrile | [M + Na]⁺ | 251.0903 | 251.0908 | nih.gov |

| 1-(4-Phenylbut-3-yn-2-yl)-3-(trifluoromethyl)benzene | [M + H]⁺ | 275.1042 | 275.1037 | sustech.edu.cn |

Vibrational spectroscopy, including both IR and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of 4-(but-3-yn-1-yl)benzonitrile displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. Key expected absorptions include:

A sharp, strong band around 2220-2260 cm⁻¹ for the C≡N (nitrile) stretch.

A band around 3300 cm⁻¹ for the ≡C-H (terminal alkyne) stretch.

A weak band around 2100-2140 cm⁻¹ for the C≡C (alkyne) stretch.

Bands in the 1600-1450 cm⁻¹ region for the C=C stretching vibrations of the aromatic ring.

Bands corresponding to C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule. For example, a related benzonitrile (B105546) compound showed C-H stretching vibrations between 2800 and 3100 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for identifying non-polar bonds. americanpharmaceuticalreview.com For 4-(but-3-yn-1-yl)benzonitrile, the C≡C and C≡N stretching vibrations are expected to give rise to strong signals in the Raman spectrum. Differences in the spectra of polymorphs can be observed, which are caused by variations in molecule-molecule interactions within the crystal unit cells. americanpharmaceuticalreview.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For 4-(but-3-yn-1-yl)benzonitrile, the presence of the benzene ring and the nitrile group, which are chromophores, leads to characteristic absorptions in the UV region.

The expected electronic transitions include π → π* transitions associated with the aromatic system and the nitrile group. youtube.comlibretexts.org The conjugation between the benzene ring and the nitrile group influences the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax). The presence of the alkyne group may also have a minor effect on the electronic spectrum. The λmax values are sensitive to the solvent used for the analysis. upenn.edu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 4-(but-3-yn-1-yl)benzonitrile from impurities and for assessing its purity.